molecular formula C14H13F3O5 B3207646 (2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester CAS No. 104600-15-9

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester

Cat. No.: B3207646
CAS No.: 104600-15-9
M. Wt: 318.24 g/mol
InChI Key: WGSSWPHASPIORT-UHFFFAOYSA-N
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Description

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester is an organic compound with the molecular formula C13H13F3O5. This compound is characterized by the presence of trifluorobenzoyl and propanedioic acid ester groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester typically involves the esterification of (2,4,5-Trifluorobenzoyl)propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (2,4,5-Trifluorobenzoyl)propanedioic acid.

    Reduction: Formation of (2,4,5-Trifluorobenzoyl)propanediol.

    Substitution: Formation of substituted (2,4,5-Trifluorobenzoyl) derivatives.

Scientific Research Applications

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester groups.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active (2,4,5-Trifluorobenzoyl)propanedioic acid, which can then participate in various biochemical pathways. The trifluorobenzoyl group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trifluorobenzoyl)propanedioic acid, diethyl ester
  • (3,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester
  • (2,3,4-Trifluorobenzoyl)propanedioic acid, diethyl ester

Uniqueness

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.

Biological Activity

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester (CAS No. 104600-15-9) is a synthetic compound with potential applications in pharmaceuticals and agrochemicals due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its toxicity, metabolism, and potential therapeutic effects based on diverse research findings.

  • Molecular Formula : C14H13F3O5
  • Molecular Weight : 318.25 g/mol
  • Structure : The compound consists of a propanedioic acid core substituted with a 2,4,5-trifluorobenzoyl group and two ethyl ester groups.

Toxicity Studies

The toxicity profile of this compound has been evaluated through various studies:

  • Acute Toxicity :
    • In oral toxicity studies using rats, the LD50 was found to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity .
    • Dermal exposure studies also reported an LD50 greater than 2000 mg/kg bw, suggesting minimal risk through skin contact .
  • Repeated Dose Toxicity :
    • A repeated dose study indicated reversible liver hypertrophy at high doses (1000 mg/kg bw/day), with a NOAEL (No Observed Adverse Effect Level) established at 300 mg/kg bw/day .
  • Genotoxicity :
    • Tests conducted according to OECD guidelines showed no mutagenic potential in bacterial assays or clastogenic activity in human lymphocytes .

Metabolism and Absorption

The compound is metabolized via esterases, leading to the formation of corresponding alcohols and malonic acid monoesters. It is absorbed through mucous membranes and has shown varied absorption rates in different species during in vitro studies. Notably:

  • Human skin grafted on nude mice exhibited about 4% absorption under non-occluded conditions .
  • The estimated log Kow suggests limited ability to cross lipid membranes, indicating low bioaccumulation potential .

Case Study 1: Hepatotoxicity Assessment

In a study assessing hepatotoxicity, rats were administered varying doses of the compound over a period of time. The results indicated that while high doses resulted in liver hypertrophy, lower doses did not show significant adverse effects. This suggests a dose-dependent relationship in toxicity.

Dose (mg/kg bw/day)Observed Effect
1000Reversible liver hypertrophy
300No observed adverse effects
<300No significant effects

Case Study 2: Environmental Impact

Research on the environmental impact of (2,4,5-Trifluorobenzoyl)propanedioic acid revealed its high mobility in soils and potential for leaching into groundwater sources. This raises concerns regarding its persistence and bioaccumulation in aquatic environments .

Properties

IUPAC Name

diethyl 2-(2,4,5-trifluorobenzoyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O5/c1-3-21-13(19)11(14(20)22-4-2)12(18)7-5-9(16)10(17)6-8(7)15/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSSWPHASPIORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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